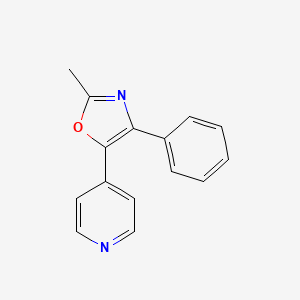
2-(4-((2,5-Difluorbenzyl)oxy)phenoxy)-5-ethoxyanilin
Übersicht
Beschreibung
The compound “2-(4-((2,5-Difluorobenzyl)oxy)phenoxy)-5-ethoxyaniline” is a complex organic molecule. It contains a benzene ring, which is a common structure in organic chemistry, and several functional groups including ether groups (R-O-R’) and an aniline group (a benzene ring attached to an amine group, -NH2). The presence of these functional groups suggests that this compound may have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .
Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its exact molecular structure. The presence of the ether and aniline groups suggest that it might participate in reactions typical of these functional groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure .
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Medikamentenentwicklung
Das Vorhandensein von Difluorbenzyl- und Phenoxygruppen in der Verbindung deutet auf eine potenzielle Aktivität in der medizinischen Chemie hin. Fluorierte Verbindungen werden in der Medikamentenentwicklung häufig eingesetzt, da sie die Bindungsaffinität und metabolische Stabilität verbessern können . Diese Verbindung könnte auf ihre pharmakokinetischen Eigenschaften untersucht und als Vorläufer für die Synthese komplexerer bioaktiver Moleküle dienen.
Landwirtschaft: Pestizidformulierung
Fluoratome in Agrochemikalien können die biologische Aktivität von Pestiziden verbessern. Die elektronenziehende Natur der Fluoratome kann zur potenziellen Verwendung der Verbindung bei der Entwicklung neuer Pestizide mit erhöhter Wirksamkeit und geringerer Umweltbelastung beitragen .
Materialwissenschaften: Polymersynthese
Die Struktur der Verbindung zeigt eine potenzielle Verwendung bei der Synthese von Polymeren. Insbesondere die Phenoxygruppe könnte an Reaktionen beteiligt sein, die zur Kettenverlängerung oder Vernetzung führen, die entscheidend für die Herstellung neuer Materialien mit wünschenswerten Eigenschaften wie erhöhter Festigkeit oder chemischer Beständigkeit sind .
Umweltwissenschaften: Schadstoffabbau
In der Umweltwissenschaften könnte die Verbindung auf ihre Fähigkeit untersucht werden, Schadstoffe abzubauen. Ihre chemische Struktur legt nahe, dass sie mit bestimmten Verunreinigungen interagieren könnte und deren Abbau zu weniger schädlichen Substanzen erleichtert .
Analytische Chemie: Chromatographische Analyse
Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Verwendung als Standard in der chromatographischen Analyse. Sie könnte zur Kalibrierung von Geräten beitragen oder als Referenzverbindung bei der Quantifizierung ähnlicher Moleküle dienen .
Biochemie: Enzymhemmungsuntersuchungen
Angesichts der strukturellen Merkmale der Verbindung könnte sie ein potenzieller Inhibitor für bestimmte Enzyme sein. Die Untersuchung ihrer Interaktion mit Enzymen könnte Einblicke in Enzymmechanismen liefern und bei der Entwicklung neuer Inhibitoren für therapeutische Zwecke helfen .
Wirkmechanismus
The mechanism of action of a compound refers to how it interacts with other molecules. In the case of a drug, for example, the mechanism of action might involve binding to a specific receptor in the body. Without more information about what this compound is used for, it’s difficult to speculate about its mechanism of action .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound would depend on its properties and potential applications. If it has interesting chemical properties, for example, researchers might investigate its potential use in the synthesis of other compounds. If it has biological activity, it might be studied as a potential drug .
Eigenschaften
IUPAC Name |
2-[4-[(2,5-difluorophenyl)methoxy]phenoxy]-5-ethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2NO3/c1-2-25-18-8-10-21(20(24)12-18)27-17-6-4-16(5-7-17)26-13-14-11-15(22)3-9-19(14)23/h3-12H,2,13,24H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUBLPUJDOWYDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OC2=CC=C(C=C2)OCC3=C(C=CC(=C3)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349269 | |
| Record name | SEA0400 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
223104-29-8 | |
| Record name | SEA0400 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

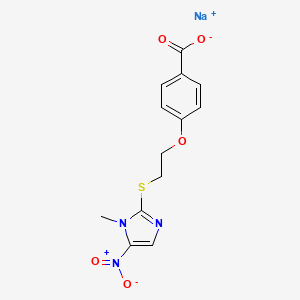
![7-[3-hydroxy-2-[(E)-3-hydroxy-3-methylnon-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B1680860.png)
![Methyl 7-[3-hydroxy-2-(3-hydroxy-3-methyl-4-phenoxybut-1-ynyl)-5-oxocyclopentyl]heptanoate](/img/structure/B1680861.png)
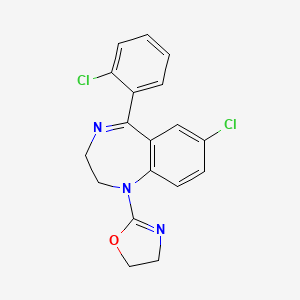

![3-[7-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]-2-methyl-4-oxo-8-propyl-3H-chromen-2-yl]propanoic acid](/img/structure/B1680865.png)
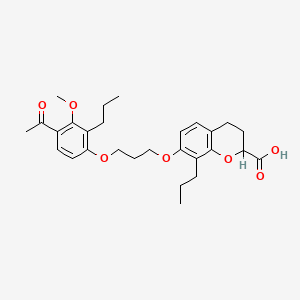
![ethyl (2R)-2-[[(2S)-4-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]amino]propanoate](/img/structure/B1680868.png)
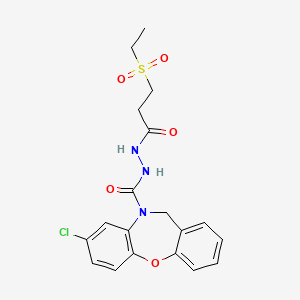
![6-[6-[6-[(12,14-Dihydroxy-10,13-dimethyl-17-pyridazin-4-yl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl)oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyloxane-3,4-diol](/img/structure/B1680870.png)
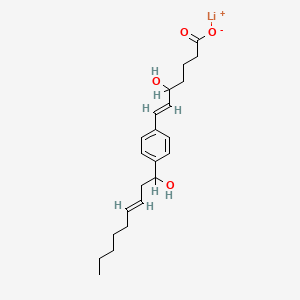
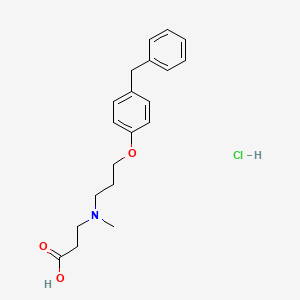
![(3R)-3-amino-3-[(2S)-2-[[(2S)-2-[[(3S)-3-cyclohexylbutanoyl]amino]-3-methylbutanoyl]-[(2S,3R)-3-hydroxy-2-(propylamino)butanoyl]carbamoyl]pyrrolidine-1-carbonyl]-4-oxo-4-piperidin-1-ylbutanoic acid](/img/structure/B1680879.png)
